molecular formula C18H26FNO4 B1671106 エジボキセチン CAS No. 1194508-25-2

エジボキセチン

カタログ番号: B1671106
CAS番号: 1194508-25-2
分子量: 339.4 g/mol
InChIキー: CPBHSHYQQLFAPW-ZWKOTPCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エジボキセチンは、選択的ノルエピネフリン再取り込み阻害剤として作用する化合物です。エリリリー社によって開発され、注意欠陥多動性障害(ADHD)および主要なうつ病の治療に使用されました。 潜在的な可能性があるにもかかわらず、この化合物は、2012年に第III相臨床試験後、主要なうつ病の治療薬として承認されませんでした .

科学的研究の応用

Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI) that Eli Lilly developed . It was explored as a potential treatment for attention-deficit/hyperactivity disorder (ADHD) and as an antidepressant . Although it reached Phase III clinical trials for major depressive disorder, it ultimately did not gain approval .

Clinical Trials in Major Depressive Disorder (MDD)

Efficacy Studies
Edivoxetine was evaluated in three randomized, placebo-controlled trials as an adjunctive therapy for patients with major depressive disorder (MDD) who showed partial response to selective serotonin reuptake inhibitors (SSRIs) . These 8-week studies included a 3-week placebo lead-in phase . Patients who didn't show at least a 25% improvement on the Montgomery-Asberg Depression Rating Scale (MADRS) and had a MADRS total score of 14 or higher were included in the double-blind adjunctive treatment phase . The primary outcome measured was the mean change from baseline to week 8 in MADRS total score .

The trials did not meet the primary or most secondary objectives . The results, measured by changes in MADRS total score, were:

  • Study 1: Edivoxetine 12 mg + SSRI (-8.5), Edivoxetine 18 mg + SSRI (-8.7), Placebo + SSRI (-7.8)
  • Study 2: Edivoxetine 12-18 mg + SSRI (-9.4), Edivoxetine 6 mg + SSRI (-9.6), Placebo + SSRI (-9.4)
  • Study 3: Edivoxetine 12-18 mg + SSRI (-8.7), Placebo + SSRI (-8.5)

Safety and Tolerability
A 52-week open-label study in Japan investigated the safety and tolerability of long-term adjunctive edivoxetine treatment in MDD patients who were partial responders to SSRIs . Patients received adjunctive edivoxetine (12 mg QD, adjusted to 18 mg/day after one week based on tolerability and efficacy) while continuing their stable SSRI dose . Approximately 46% of patients completed the study .

Discontinuation due to adverse events (17.4%) was higher compared to short-term adjunctive edivoxetine studies . Adverse events leading to discontinuation included palpitations, vomiting, hepatic function abnormalities, hypertension, nausea, and tachycardia . Common treatment-emergent adverse events included nasopharyngitis, tachycardia, hyperhidrosis, nausea, palpitations, and increased heart rate . The study found that the safety profile of edivoxetine was consistent with that expected for a selective NRI .

The study observed mean increases in blood pressure and pulse across visits, with higher increases in pulse rate and diastolic blood pressure compared to previous studies .

ADHD Studies

Pediatric ADHD
Edivoxetine has also been studied in pediatric patients with ADHD . A randomized trial showed edivoxetine efficacy at doses of 0.2 mg/kg/day and 0.3 mg/kg/day, despite a significant placebo response .

Long-Term Safety in Pediatric ADHD
A long-term, open-label study assessed the safety and tolerability of edivoxetine monotherapy in children and adolescents with ADHD over five years . Patients received daily doses of edivoxetine (0.1-0.3 mg/kg) . The study included 267 children and adolescents, with 20 completing the 5-year study . Treatment-emergent adverse events reported in over 10% of participants included headache, vomiting, nausea, and upper respiratory tract infection . Serious adverse events were reported by 2.7% of participants . The study concluded that long-term edivoxetine monotherapy had a consistent safety profile .

Other Applications

Edivoxetine's mechanism as a selective norepinephrine reuptake inhibitor could potentially be relevant in other areas.

作用機序

エジボキセチンは、ノルエピネフリンの再取り込みを選択的に阻害することにより効果を発揮する。これはシナプス間隙におけるノルエピネフリンの濃度を増加させ、神経伝達を増強する。 エジボキセチンの分子標的は、ノルエピネフリンをシナプス前ニューロンに再取り込みする役割を果たすノルエピネフリン輸送体である .

類似の化合物との比較

エジボキセチンは、次のような他の選択的ノルエピネフリン再取り込み阻害剤と似ている。

    アトモキセチン: ADHDの治療に使用される。

    レボキセチン: 主要なうつ病の治療に使用される。

    ビロキサジン: ADHDの治療に使用される。

エジボキセチンを際立たせているのは、フルオロメトキシフェニル基とモルホリン環を含む、その独特の化学構造である。 この独特の構造は、ノルエピネフリンの再取り込みを選択的に阻害することに寄与する .

生化学分析

Biochemical Properties

Edivoxetine, by virtue of being a selective norepinephrine reuptake inhibitor, plays a significant role in biochemical reactions . It interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons . This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission .

Cellular Effects

The primary cellular effect of Edivoxetine is the potentiation of norepinephrine signaling . By inhibiting the reuptake of norepinephrine, Edivoxetine increases the availability of this neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to norepinephrine signaling .

Molecular Mechanism

The molecular mechanism of Edivoxetine involves its binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the drug has a significant impact on neurotransmission, and these effects would likely be observable over time .

Dosage Effects in Animal Models

Given its mechanism of action, it is likely that higher dosages would result in increased norepinephrine signaling .

Metabolic Pathways

It is known that the drug acts as a selective norepinephrine reuptake inhibitor, which suggests it may interact with enzymes involved in the metabolism of norepinephrine .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in the reuptake of norepinephrine .

Subcellular Localization

Given its role as a norepinephrine reuptake inhibitor, it is likely localized to the presynaptic neuron where the norepinephrine transporter is located .

準備方法

エジボキセチンの合成には、いくつかのステップが含まれます。その合成における主要な中間体の1つは、効率的なジアゾ化プロセスによって調製されます。 このプロセスには、中間体の純度を確保するために、高速液体クロマトグラフィー(HPLC)が使用されます . エジボキセチンの工業生産方法は広く文書化されていませんが、合成経路は通常、モルホリン環の形成とフルオロメトキシフェニル基の付加を含む .

化学反応解析

エジボキセチンは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の添加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれる。

    還元: この反応は、水素の添加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれる。

    置換: この反応は、1つの原子または原子群を別の原子または原子群と置換する。一般的な試薬には、ハロゲンまたは水酸化物イオンなどの求核剤が含まれる。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なる .

科学研究の応用

化学反応の分析

Edivoxetine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Edivoxetine is similar to other selective norepinephrine reuptake inhibitors, such as:

    Atomoxetine: Used for the treatment of ADHD.

    Reboxetine: Used for the treatment of major depressive disorder.

    Viloxazine: Used for the treatment of ADHD.

What sets edivoxetine apart is its specific chemical structure, which includes a fluoro-methoxyphenyl group and a morpholine ring. This unique structure contributes to its selective inhibition of norepinephrine reuptake .

生物活性

Edivoxetine, a selective norepinephrine reuptake inhibitor (NRI), has been primarily investigated for its potential use in treating major depressive disorder (MDD) and attention-deficit hyperactivity disorder (ADHD). Its biological activity centers on enhancing norepinephrine neurotransmission, which is thought to play a crucial role in mood regulation and cognitive function. Despite its pharmacological promise, clinical studies have yielded mixed results regarding its efficacy.

Edivoxetine functions by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism is hypothesized to improve symptoms of depression and ADHD by enhancing noradrenergic signaling. Unlike traditional antidepressants that primarily target serotonin, edivoxetine's unique action on norepinephrine may offer benefits for patients who do not respond adequately to serotonin reuptake inhibitors (SSRIs) .

Summary of Clinical Trials

Edivoxetine has undergone several clinical trials to assess its efficacy as an adjunctive treatment for MDD. The following table summarizes key findings from these studies:

Study IdentifierTreatment GroupPrimary EndpointResult
NCT01173601Edivoxetine + SSRIChange in MADRS score at week 8No significant improvement over placebo
NCT01187407Edivoxetine (12-18 mg) + SSRIChange in MADRS score at week 8No significant improvement over placebo
NCT01185340Edivoxetine (12-18 mg) + SSRIChange in MADRS score at week 8No significant improvement over placebo

Despite initial indications of efficacy, all three trials failed to meet their primary endpoints, indicating that edivoxetine did not provide a statistically significant benefit compared to placebo when added to ongoing SSRI treatment .

Long-Term Safety and Tolerability

A long-term open-label study conducted in Japan assessed the safety and tolerability of edivoxetine over 52 weeks. Key findings included:

  • Patient Demographics : 288 patients with MDD who had previously participated in acute studies.
  • Completion Rate : Approximately 46% completed the study.
  • Adverse Events : Common treatment-emergent adverse events (TEAEs) included palpitations, vomiting, hypertension, and tachycardia. Discontinuation due to adverse events was reported at 17.4%, higher than short-term studies .

Table of Treatment-Emergent Adverse Events

Adverse EventFrequency (%)
Palpitations>5
Vomiting>5
Hypertension>5
Nausea>5
Tachycardia>5

The safety profile was consistent with expectations for NRIs, although some cardiovascular effects were noted, particularly in the Japanese population studied .

特性

IUPAC Name

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBHSHYQQLFAPW-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152464
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194508-25-2
Record name Edivoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edivoxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edivoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDIVOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edivoxetine
Reactant of Route 2
Edivoxetine
Reactant of Route 3
Edivoxetine
Reactant of Route 4
Edivoxetine
Reactant of Route 5
Edivoxetine
Reactant of Route 6
Edivoxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。